molecular formula C12H20N2O4 B13323764 5-Amino-2-tert-butoxycarbonyl-2-azabicyclo[4.1.0]heptane-5-carboxylic acid

5-Amino-2-tert-butoxycarbonyl-2-azabicyclo[4.1.0]heptane-5-carboxylic acid

Cat. No.: B13323764
M. Wt: 256.30 g/mol
InChI Key: CXIMVJYNEMMTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-tert-butoxycarbonyl-2-azabicyclo[410]heptane-5-carboxylic acid is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-tert-butoxycarbonyl-2-azabicyclo[4.1.0]heptane-5-carboxylic acid typically involves multiple steps. One common method includes the regioselective introduction and transformation of substituents at the C1 carbon of N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane . This process involves the use of various reagents and conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literatureThe use of tert-butyloxycarbonyl-protected amino acids and their conversion into room-temperature ionic liquids has been explored for similar compounds .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-tert-butoxycarbonyl-2-azabicyclo[4.1.0]heptane-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. The regioselective introduction and transformation of substituents at the C1 carbon are particularly noteworthy .

Common Reagents and Conditions

Common reagents used in the synthesis and transformation of this compound include tert-butyldimethylsilyloxymethyl and other protective groups. The reaction conditions often involve specific temperatures and solvents to achieve the desired regioselectivity .

Major Products

The major products formed from these reactions are typically β-amino acids with potential to form oligomers with definite secondary structures .

Scientific Research Applications

5-Amino-2-tert-butoxycarbonyl-2-azabicyclo[4.1.0]heptane-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Amino-2-tert-butoxycarbonyl-2-azabicyclo[4.1.0]heptane-5-carboxylic acid exerts its effects is primarily through its ability to form stable β-amino acids. These β-amino acids can then participate in various biochemical pathways and interactions, influencing protein folding and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Amino-2-tert-butoxycarbonyl-2-azabicyclo[4.1.0]heptane-5-carboxylic acid apart from similar compounds is its unique bicyclic structure, which provides enhanced stability and specificity in its reactions. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H20N2O4

Molecular Weight

256.30 g/mol

IUPAC Name

5-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid

InChI

InChI=1S/C12H20N2O4/c1-11(2,3)18-10(17)14-5-4-12(13,9(15)16)7-6-8(7)14/h7-8H,4-6,13H2,1-3H3,(H,15,16)

InChI Key

CXIMVJYNEMMTMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2C1C2)(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.